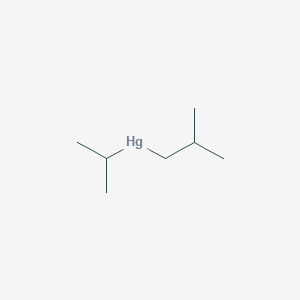
(2-Methylpropyl)(propan-2-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylpropyl)(propan-2-yl)mercury is an organomercury compound characterized by the presence of two alkyl groups attached to a mercury atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropyl)(propan-2-yl)mercury typically involves the reaction of mercury salts with organometallic reagents. One common method is the reaction of mercury(II) chloride with isobutylmagnesium bromide and isopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: (2-Methylpropyl)(propan-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and corresponding alkyl derivatives.
Reduction: Reduction reactions can convert the compound back to elemental mercury and alkyl groups.
Substitution: The mercury atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Mercury oxides and alkyl derivatives.
Reduction: Elemental mercury and alkyl groups.
Substitution: Various organomercury compounds with different functional groups.
科学研究应用
(2-Methylpropyl)(propan-2-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methylpropyl)(propan-2-yl)mercury involves its interaction with cellular components. The mercury atom can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymatic activity and cellular processes. The compound may also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
相似化合物的比较
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Employed as a fungicide and antiseptic.
Uniqueness: (2-Methylpropyl)(propan-2-yl)mercury is unique due to its specific alkyl groups, which influence its chemical reactivity and biological interactions. Compared to other organomercury compounds, it may exhibit distinct toxicological profiles and applications.
属性
CAS 编号 |
78226-14-9 |
|---|---|
分子式 |
C7H16Hg |
分子量 |
300.79 g/mol |
IUPAC 名称 |
2-methylpropyl(propan-2-yl)mercury |
InChI |
InChI=1S/C4H9.C3H7.Hg/c1-4(2)3;1-3-2;/h4H,1H2,2-3H3;3H,1-2H3; |
InChI 键 |
BUMNHEGYFAVCIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Hg]C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


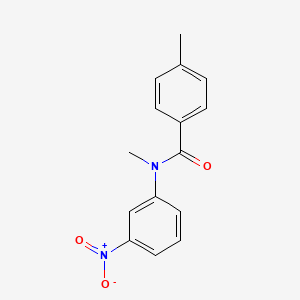
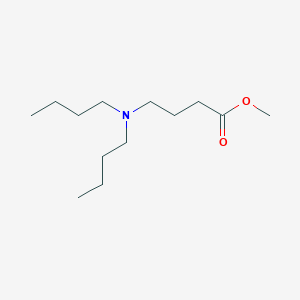

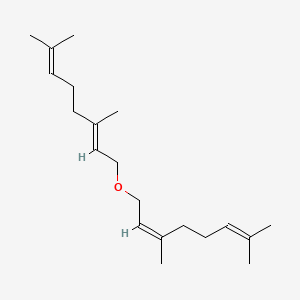
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)
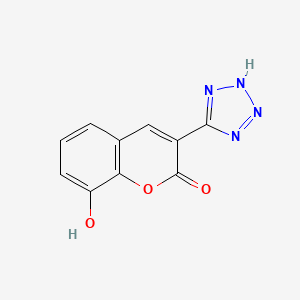

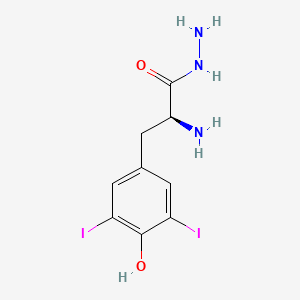

![Zinc bis[tris(trimethylsilyl)methanide]](/img/structure/B14452242.png)
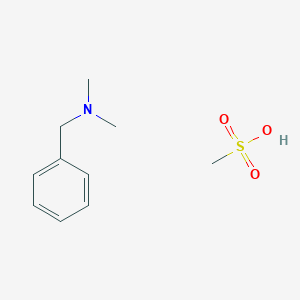

![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/structure/B14452271.png)
![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14452277.png)
